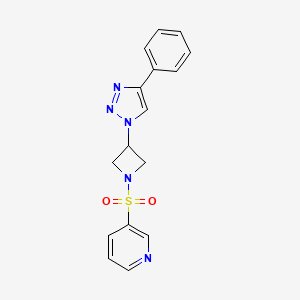

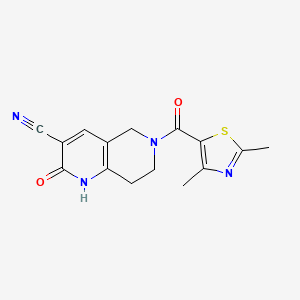

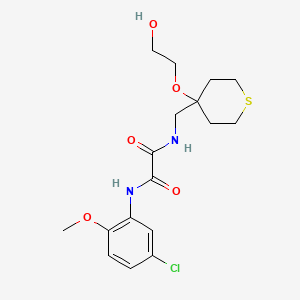

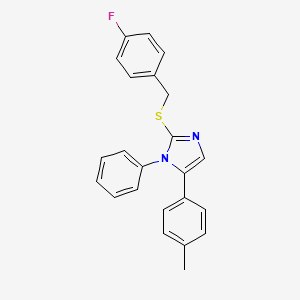

![molecular formula C17H9F3N4O3 B2552221 4-oxo-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)-4H-chromene-2-carboxamide CAS No. 2034234-73-4](/img/structure/B2552221.png)

4-oxo-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)-4H-chromene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-oxo-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)-4H-chromene-2-carboxamide” is a dipeptidyl peptidase-4 inhibitor and an anti-hypertensive agent for the treatment of diabetes and hypertension . It is also known as PHTPP, a selective ERβ antagonist, which significantly enhances cell growth in ovarian cancer cell lines SKOV3 and OV2008 that express both receptors .

Synthesis Analysis

The synthesis of this compound involves fixing the hydrophobic group as 2,5-difluorophenyl and exploring the types and positions of the hydrophilic fragments . The mass spectra were recorded on a Shimadzu GCMS-QP1000 EX mass spectrometer (Tokyo, Japan) at 70 eV .Molecular Structure Analysis

The molecular structure of this compound is associated with the proliferation and differentiation of cells. Its continuous activation and overexpression can cause cancer . The structure involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems, predominantly bicyclic cores .Chemical Reactions Analysis

Pyrazole derivatives, such as this compound, are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .Applications De Recherche Scientifique

Antimicrobial Activity

Compounds with structures similar to the specified molecule have been synthesized and evaluated for their antimicrobial activities. For instance, novel fused pyrano pyrimidinones, created by the condensation of related compounds, demonstrated good antibacterial activity against Escherichia coli and marked antifungal activity against Candida rugosa (Banothu, Gali, Velpula, & Bavantula, 2013). This indicates that derivatives within this chemical class could be explored for their potential as antimicrobial agents.

Anticancer and Anti-inflammatory Agents

Pyrazolopyrimidines derivatives, including those structurally related to the compound of interest, have been synthesized and tested for their anticancer and anti-inflammatory activities. Some of these compounds showed promising results as anticancer and anti-5-lipoxygenase agents, suggesting their potential use in cancer treatment and inflammation management (Rahmouni et al., 2016).

Crystallography and Material Science

The structural analysis and crystalline forms of chromene derivatives provide valuable insights into their potential applications in material science and crystal engineering. Studies on compounds like 4-oxo-N-phenyl-4H-chromene-2-carboxamide have contributed to understanding the crystal packing and molecular interactions essential for designing materials with specific properties (Reis et al., 2013).

Antioxidant Activity

Research into chromene derivatives incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety has revealed compounds with significant antioxidant activity. These findings highlight the potential of such compounds in developing new antioxidant agents, which could be beneficial in combating oxidative stress-related diseases (El‐Mekabaty, 2015).

Antiviral and Antitumor Activities

The biological activity screening of various pyrazolo[3,4-d]pyrimidine derivatives has identified compounds with significant activity against certain viruses and tumor cells. Notably, some analogs demonstrated moderate antitumor activity, underscoring the potential of these compounds in antiviral and cancer therapy research (Petrie et al., 1985).

Mécanisme D'action

The compound acts as a Tropomyosin receptor kinase (TRK) inhibitor. TRKs are associated with the proliferation and differentiation of cells, and thus their continuous activation and overexpression cause cancer . It is also a selective estrogen receptor β (ERβ) full antagonist with 36-fold selectivity for ERβ over ERα .

Orientations Futures

Future directions for this compound could involve further purification by suitable salt formation, diastereomeric salt formation, or by purification using suitable solvents or other techniques . Additionally, the cell cycle analysis is done to investigate the mechanism and the mode of action of the newly synthesized compounds .

Propriétés

IUPAC Name |

4-oxo-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]chromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9F3N4O3/c18-17(19,20)14-6-15-21-7-9(8-24(15)23-14)22-16(26)13-5-11(25)10-3-1-2-4-12(10)27-13/h1-8H,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSTNQWFQVVOGFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CN4C(=CC(=N4)C(F)(F)F)N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9F3N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(2-Phenylethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2552138.png)

![N-(3-chlorophenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2552145.png)

![(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetic acid](/img/structure/B2552148.png)

![2-((4-fluorobenzyl)thio)-3-(2-methoxyethyl)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2552152.png)

![2-[(1-Benzylpiperidin-3-yl)amino]propan-1-ol](/img/structure/B2552155.png)

![N-(5-chloro-2-methoxyphenyl)-3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2552156.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2552160.png)

![3-Methyl-6-[4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2552161.png)